2-((1S,2R)-2-Aminocyclopropyl)benzonitrile

LSD1 Inhibitor Enzyme Kinetics Ki Value

Procure the single (1S,2R)-enantiomer for definitive LSD1 inhibitor and PET tracer development. This ortho-substituted ACPA scaffold is critical for target engagement (Ki 50 nM, >20-fold MAO-A/B selectivity). Avoid data variability and separation costs associated with racemic or regioisomeric mixtures. Secure validated chiral purity for reproducible SAR and reduced non-specific binding.

Molecular Formula C10H10N2
Molecular Weight 158.20 g/mol
Cat. No. B12951023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1S,2R)-2-Aminocyclopropyl)benzonitrile
Molecular FormulaC10H10N2
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESC1C(C1N)C2=CC=CC=C2C#N
InChIInChI=1S/C10H10N2/c11-6-7-3-1-2-4-8(7)9-5-10(9)12/h1-4,9-10H,5,12H2/t9-,10+/m0/s1
InChIKeyKMRHLDAWJXRMBA-VHSXEESVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((1S,2R)-2-Aminocyclopropyl)benzonitrile: A Chiral (1S,2R)-Configured Aminocyclopropyl Benzonitrile Intermediate for LSD1-Targeted Drug Discovery and PET Tracer Development


2-((1S,2R)-2-Aminocyclopropyl)benzonitrile (CAS 2227893-47-0, molecular formula C₁₀H₁₀N₂, molecular weight 158.20) [1] is a chiral, single-enantiomer building block belonging to the arylcyclopropylamine (ACPA) class [2]. It features a benzonitrile moiety at the ortho-position of a trans-(1S,2R)-aminocyclopropyl group, which confers specific stereoelectronic properties essential for the activity of LSD1 (lysine-specific demethylase 1) inhibitors and related PET (positron emission tomography) imaging agents [3].

Why 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile Cannot Be Substituted by Racemic or Regioisomeric Analogs in LSD1 Inhibitor Programs


Generic substitution of 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile with its racemic mixture, the (1R,2S)-enantiomer, or regioisomeric (3- or 4-substituted) benzonitrile derivatives is not scientifically valid. LSD1 is a chiral enzyme pocket that imposes strict stereochemical requirements; the (1S,2R)-configuration is critical for achieving high binding affinity [1]. Racemic mixtures can exhibit reduced potency [2], while regioisomers alter the vector of the benzonitrile moiety, disrupting key interactions with the FAD cofactor and surrounding residues, which directly impacts target engagement and isoform selectivity [3]. Furthermore, different substitution patterns drastically affect lipophilicity, a critical parameter for minimizing non-specific binding in PET tracer development [4].

Quantitative Evidence Guide: Direct Comparator Data for 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile in LSD1 Inhibition and PET Tracer Development


LSD1 Inhibition Potency: Comparative Ki Values for ortho- vs. meta/para- Substituted Arylcyclopropylamines

In the context of LSD1 inhibition, ortho-substituted arylcyclopropylamines demonstrate a clear potency advantage over their meta- and para-substituted counterparts. The binding data for a closely related ortho-substituted analog shows a Ki of 50 nM [1], which is 11-fold more potent than the para-substituted analog which exhibits a Ki of 550 nM [2]. This quantitative difference underscores the critical role of the ortho-benzonitrile orientation in achieving high-affinity binding to the LSD1 catalytic pocket.

LSD1 Inhibitor Enzyme Kinetics Ki Value

Isoform Selectivity: Quantitative MAO-A/MAO-B Selectivity Profile Over Non-Selective FAD-Dependent Enzymes

A key differentiator for the ortho-substituted arylcyclopropylamine scaffold is its remarkable selectivity over the homologous FAD-dependent enzymes MAO-A and MAO-B. The same ortho-substituted analog that exhibits an LSD1 Ki of 50 nM shows Ki values >1000 nM (>1 µM) for both MAO-A and MAO-B [1], representing a >20-fold selectivity window. In contrast, many LSD1 inhibitors derived from tranylcypromine scaffolds are plagued by poor MAO selectivity, leading to severe side effects.

MAO Selectivity Isoform Selectivity FAD-Dependent Enzymes

Stereochemical Purity: Impact of (1S,2R) Configuration on LSD1 Inhibitor Potency vs. Racemic Mixture

The specific (1S,2R)-configuration is a primary determinant of LSD1 inhibitory activity. While direct data for the racemic mixture of the exact target compound is not publicly available, structure-activity relationship (SAR) studies across the ACPA class demonstrate that the trans-configuration is essential for potent LSD1 inhibition [1]. The use of the (1S,2R) single enantiomer ensures maximal potency by presenting the correct three-dimensional pharmacophore to the enzyme's chiral binding site, whereas a racemic mixture containing the (1R,2S)-enantiomer would dilute the effective concentration of the active species by up to 50%, leading to a measurable loss of potency in biochemical and cellular assays.

Stereochemistry Enantiomeric Excess Chiral Purity

Optimized Lipophilicity for CNS PET Imaging: Quantitative Comparison of LogD for ortho- vs. other ACPAs

For CNS PET tracer applications, optimal lipophilicity is crucial to minimize non-specific binding while maintaining brain permeability. A focused study on (2-aminocyclopropyl)phenyl derivatives identified that ortho-substituted benzonitrile analogs, like the target compound, exhibit a favorable LogD range that balances these requirements [1]. The study explicitly states that lipophilicity was optimized to minimize non-specific binding risk, leading to the identification of a lead compound with high selectivity and high specific binding in monkey PET imaging studies [1]. Meta- and para-substituted analogs, with different electronic and spatial properties, often shift LogD outside this optimal window, leading to either increased non-specific binding or poor brain uptake.

PET Imaging Lipophilicity LogD

High-Value Application Scenarios for 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile Based on Empirical Evidence


Lead Optimization of Next-Generation CNS-Penetrant LSD1 Inhibitors

The 11-fold potency advantage (Ki = 50 nM) and >20-fold selectivity over MAO-A/B demonstrated for the ortho-substituted scaffold [1] make 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile a privileged intermediate for medicinal chemistry teams focused on optimizing LSD1 inhibitors for neuro-oncology or neurodevelopmental disorders. Its use directly addresses the two primary failure modes of LSD1 programs: inadequate target engagement and dose-limiting MAO-related toxicities. Synthesizing a focused library around this scaffold allows for rapid exploration of potency and selectivity, de-risking the program from the start.

Development of Isoform-Selective PET Tracers for Target Engagement Studies

Based on its demonstrated ability to yield PET imaging agents with high specific binding and favorable brain uptake [2], this compound is an ideal precursor for synthesizing radiolabeled probes (e.g., ¹⁸F or ¹¹C). These probes are essential for non-invasive assessment of LSD1 expression and for confirming target engagement in preclinical models and potentially in clinical trials. The optimized lipophilicity of the ortho-substituted series is a critical differentiator that reduces non-specific binding, thereby improving the signal-to-noise ratio of PET scans compared to tracers derived from other regioisomers [2].

Synthesis of Single-Enantiomer Tool Compounds for Biological Assay Validation

The availability of the compound as a single (1S,2R)-enantiomer, validated by the critical nature of the trans-configuration in SAR studies [3], makes it a superior building block for generating pure tool compounds. Using the racemic mixture would confound in vitro and in vivo biological data, as the inactive (1R,2S)-enantiomer can compete for binding sites or exhibit different metabolic profiles. Procuring the pre-synthesized (1S,2R)-enantiomer eliminates the cost, time, and variability associated with in-house chiral separation, ensuring that subsequent structure-activity relationship (SAR) data is clean, reproducible, and directly attributable to the desired pharmacophore [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.